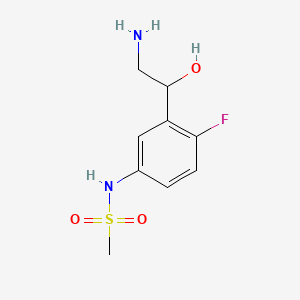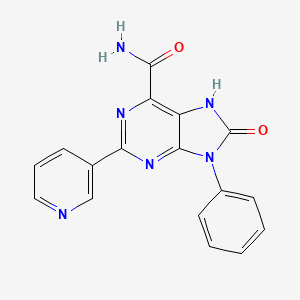
benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- is an organic compound with the molecular formula C13H16O4 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an acetoxy group, and a tert-butyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- typically involves the acetylation of 5-tert-butylsalicylic acid. This reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: On an industrial scale, the production of benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-hydroxy-5-tert-butylbenzoic acid.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, forming 5-tert-butylsalicylic acid.
Substitution: The acetoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 2-Hydroxy-5-tert-butylbenzoic acid.
Reduction: 5-tert-Butylsalicylic acid.
Substitution: Various halogenated or alkylated derivatives.
Applications De Recherche Scientifique
benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 5-tert-butylsalicylic acid, which can then interact with enzymes and receptors in biological systems. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
5-tert-Butylsalicylic acid: Similar structure but lacks the acetoxy group.
2-Acetoxybenzoic acid: Similar structure but lacks the tert-butyl group.
2-Hydroxy-5-tert-butylbenzoic acid: Similar structure but has a hydroxyl group instead of an acetoxy group.
Uniqueness: benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- is unique due to the presence of both the acetoxy and tert-butyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-acetyloxy-5-tert-butylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-8(14)17-11-6-5-9(13(2,3)4)7-10(11)12(15)16/h5-7H,1-4H3,(H,15,16) |
Clé InChI |
JIAQBCQTAFAXOV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8735696.png)




![4-[(5-Ethynyl-2-thienyl)methyl]morpholine](/img/structure/B8735743.png)

